molecular formula C23H29N7O3 B4630434 N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide

N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide

Cat. No.: B4630434
M. Wt: 451.5 g/mol
InChI Key: AJIWERQHPCCTMT-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a piperazine ring, a pyrimidine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methylphenylamine, which is then reacted with various reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide can be compared with other acetamides, piperazines, and pyrimidines.
  • Examples of similar compounds include this compound analogs with different substituents on the phenyl or piperazine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-17-5-2-3-6-18(17)27-20(31)15-19-22(33)24-9-10-30(19)21(32)16-28-11-13-29(14-12-28)23-25-7-4-8-26-23/h2-8,19H,9-16H2,1H3,(H,24,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIWERQHPCCTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
Reactant of Route 5
N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide

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